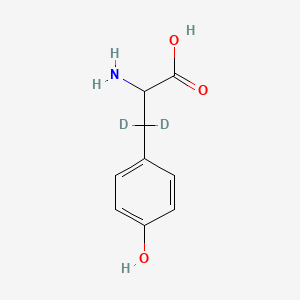
DL-Tyrosine-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Tyrosine-d2 is a deuterium-labeled form of DL-Tyrosine, an aromatic nonessential amino acid synthesized from the essential amino acid phenylalanine. This compound is a precursor for several important neurotransmitters, including epinephrine, norepinephrine, and dopamine . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
DL-Tyrosine-d2 can be synthesized using a chemical-enzyme method. The process involves the following steps:
Acylation Reaction: DL-Tyrosine is acylated using an acylating agent in an acidic medium to produce DL-N-phenylacetyltyrosine.
Enantiomeric Selective Hydrolysis: Using immobilized penicillin acylase as a biocatalyst, DL-N-phenylacetyltyrosine is hydrolyzed to form L-tyrosine, phenylacetic acid, and D-N-phenylacetyltyrosine.
Acidolysis: D-N-phenylacetyltyrosine undergoes acidolysis to yield phenylacetic acid and D-tyrosine.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical synthesis followed by purification processes to ensure high yield and optical purity. The chemical-enzyme method mentioned above is suitable for large-scale production due to its high yield and simplicity .
化学反応の分析
Types of Reactions
DL-Tyrosine-d2 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group in this compound with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions include various quinones, alcohols, amines, and substituted tyrosine derivatives .
科学的研究の応用
DL-Tyrosine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of tyrosine metabolism.
Biology: Helps in studying the biosynthesis of neurotransmitters and their role in various biological processes.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the production of labeled compounds for research and development purposes .
作用機序
DL-Tyrosine-d2 exerts its effects primarily through its role as a precursor for neurotransmitters. The mechanism involves the following steps:
Uptake: this compound is taken up by neurons through a sodium-dependent mechanism.
Conversion: It is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting step in dopamine synthesis.
Decarboxylation: L-DOPA is then decarboxylated to form dopamine by aromatic L-amino acid decarboxylase.
Storage and Release: Dopamine is stored in vesicles and released upon neuronal activation
類似化合物との比較
Similar Compounds
L-Tyrosine: The L-isomer of tyrosine, commonly found in proteins.
D-Tyrosine: The D-isomer of tyrosine, not commonly found in proteins but has unique biological roles.
DL-Tyrosine: A racemic mixture of D- and L-tyrosine.
Uniqueness
DL-Tyrosine-d2 is unique due to its deuterium labeling, which makes it an invaluable tool in research for tracing metabolic pathways and studying the pharmacokinetics of drugs. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry .
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i5D2 |
InChIキー |
OUYCCCASQSFEME-BFWBPSQCSA-N |
異性体SMILES |
[2H]C([2H])(C1=CC=C(C=C1)O)C(C(=O)O)N |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


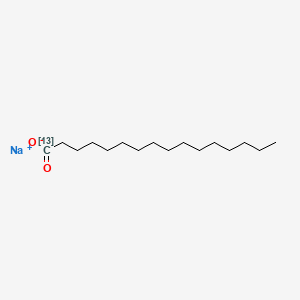

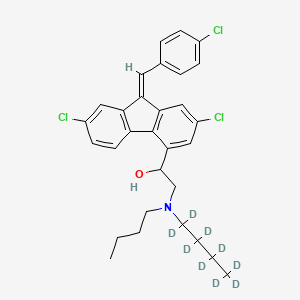
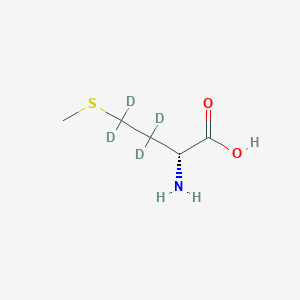
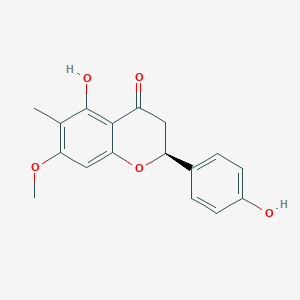

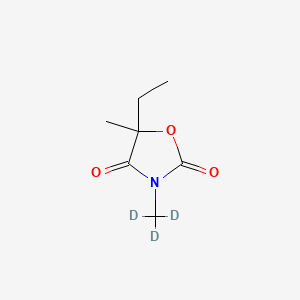

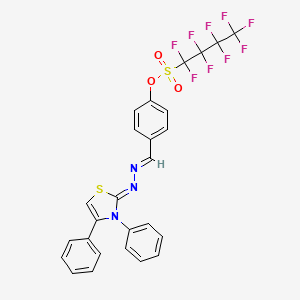
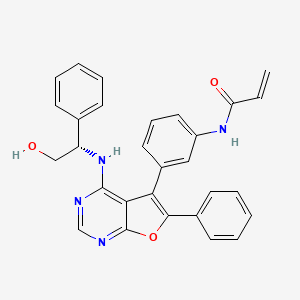
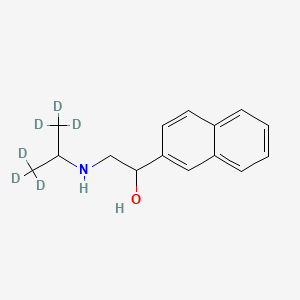
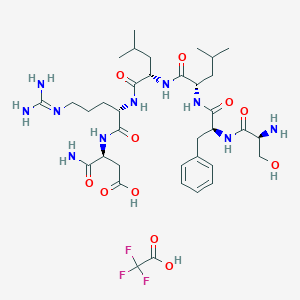

![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
